molecular formula C17H15N5O2S2 B6537661 N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021228-37-4

N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Cat. No. B6537661
CAS RN: 1021228-37-4
M. Wt: 385.5 g/mol
InChI Key: PLUORGLIYUVZGV-UHFFFAOYSA-N
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Description

The compound is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated by solving the X-ray crystal structures of several inhibitor-ITK complexes .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to demonstrate sub-nanomolar inhibitory potency against ITK with good cellular activity and kinase selectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .

Scientific Research Applications

Anti-Inflammatory Activity

The synthesis and pharmacological evaluation of derivatives of benzothiazole have revealed that some compounds exhibit significant anti-inflammatory effects . F5126-0555 may act as an anti-inflammatory agent by inhibiting cyclooxygenase-2 (COX-2), which mediates inflammation and pain. Unlike traditional non-selective NSAIDs, which can cause gastrointestinal irritation, F5126-0555 could potentially offer anti-inflammatory benefits without such adverse effects.

Ulcerogenic and Irritative Action

Studies have shown that F5126-0555 has low ulcerogenic and irritative effects on the gastrointestinal mucosa compared to standard NSAIDs . This suggests that it may be a safer alternative for chronic use, minimizing the risk of GI complications.

Anti-Tubercular Potential

While not directly studied for F5126-0555, recent advances in benzothiazole-based compounds have highlighted their anti-tubercular activity . Further investigations could explore whether F5126-0555 exhibits similar effects against tuberculosis.

Novel Benzamide Derivatives

F5126-0555 belongs to the class of N’-(1,3-benzothiazol-2-yl)-substituted benzamides . These derivatives have been synthesized with high yields and could potentially serve as building blocks for novel drug development.

Future Directions

Benzothiazole derivatives have shown promising results in various fields of medicinal chemistry. Future research could focus on optimizing these compounds for better efficacy and safety, exploring their potential in treating other diseases, and understanding their pharmacokinetics and pharmacodynamics in more detail .

properties

IUPAC Name

N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c23-14(20-17-18-11-3-1-2-4-12(11)26-17)9-25-15-8-7-13(21-22-15)19-16(24)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUORGLIYUVZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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